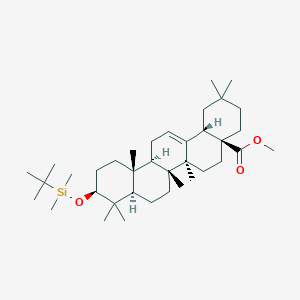

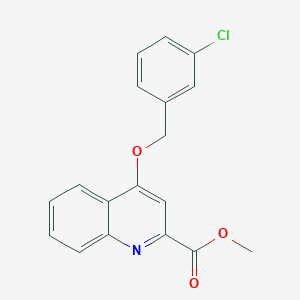

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is a derivative of oleanolic acid, which is a naturally occurring triterpenoid. Triterpenoids like oleanolic acid are known for their various biological activities, including anti-inflammatory, antitumor, and hepatoprotective effects. The modification of oleanolic acid by introducing a tert-butyldimethylsilyl group can be an attempt to alter its physical and chemical properties to enhance its biological activity or to facilitate its use in analytical studies.

Synthesis Analysis

The synthesis of compounds related to Methyl 10-O-tert-Butyldimethylsilyl-oleanolate often involves multi-step reactions that may include protection and deprotection of functional groups, as well as the introduction of silyl groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved through esterification, protection of amine and thiol groups, and yielded a 67% overall yield from L-cystine . Although not the same compound, the synthesis approach for silyl-containing compounds is relevant.

Molecular Structure Analysis

The molecular structure of silyl derivatives like Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is characterized by the presence of a silyl ether group. This group is introduced to protect hydroxyl functionalities during synthetic procedures. The tert-butyldimethylsilyl group is bulky and can influence the steric and electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyldimethylsilyl group is commonly used in organic synthesis as a protecting group for alcohols and other reactive functionalities. In the context of chemical reactions, the BF3.OEt2-mediated cycloaddition of O-tert-butyldimethylsilyloximes with olefin moieties is an example of how silyl groups can participate in the generation of N-borano-nitrones, which then undergo intramolecular cycloaddition to afford N-nonsubstituted cycloadducts . This illustrates the versatility of silyl groups in facilitating complex organic transformations.

Physical and Chemical Properties Analysis

The introduction of a tert-butyldimethylsilyl group can significantly alter the physical and chemical properties of a compound. For example, the stability and volatility of alkylphosphonic and alkyl methylphosphonic acids were studied upon tert-butyldimethylsilylation . The formation of these silyl derivatives allowed for their analysis by gas chromatography and mass spectrometry, demonstrating the impact of silylation on the analytical properties of these compounds. Similarly, Methyl 10-O-tert-Butyldimethylsilyl-oleanolate would likely exhibit altered solubility, stability, and reactivity compared to its parent compound, oleanolic acid.

Scientific Research Applications

Antioxidant Activities and Cellular Protection

Oleanolic acid, a natural triterpenoid from which Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is derived, has been extensively studied for its antioxidant properties. It acts both as a direct free radical scavenger and as a biological molecule enhancing cellular antioxidant defenses. The mechanism involves increasing the generation of antioxidants like glutathione and the expression of key antioxidant enzymes mediated by nuclear factor erythroid 2 p45-related factor 2 (Nrf2). Activation of MAP kinases, primarily JNK and ERK, plays a crucial role in this process, providing protection against oxidative stress-induced cytotoxicity in cells Xin Wang et al., 2010.

Divergent Synthesis and Functional Polymers

Research has also explored the use of related compounds in the divergent synthesis of dendrimers and functional polymers, leveraging reactions like the Passerini reaction and olefin cross-metathesis. These methodologies utilize castor oil-derived chemicals for creating core units with terminal double bonds, which after further reactions, result in active core units bearing reactive sites for branching. This approach demonstrates the utility of such compounds in creating complex, multi-functional polymers for various applications Oliver Kreye et al., 2014.

Lubricant and Additive Synthesis

In the context of green chemistry, derivatives of Methyl 10-O-tert-Butyldimethylsilyl-oleanolate and similar compounds have been synthesized for potential use in lubricants and fuel additives. These derivatives exhibit improved low-temperature properties, enhanced thermo-oxidative stability, and significant potential in reducing wear and friction at low concentrations. Such studies underscore the role of these compounds in developing sustainable, bio-based lubricants and additives, contributing to the advancement of environmentally friendly technologies K. Doll and S. Erhan, 2008.

Cancer Prevention and Therapy

Oleanolic acid and its synthetic derivatives have shown promising potential in cancer prevention and therapy. These compounds can modulate multiple signaling pathways, including nuclear factor-κB and AKT, demonstrating potent antiangiogenic and antitumor activities in rodent cancer models. Their ability to interfere with various molecular targets highlights the therapeutic potential of oleanolic acid derivatives in treating diverse cancer types M. Shanmugam et al., 2014.

properties

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O3Si/c1-31(2,3)41(12,13)40-29-17-18-34(8)27(33(29,6)7)16-19-36(10)28(34)15-14-25-26-24-32(4,5)20-22-37(26,30(38)39-11)23-21-35(25,36)9/h14,26-29H,15-24H2,1-13H3/t26-,27-,28+,29-,34-,35+,36+,37-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXQUFDRMQZVJI-RRLKWQEHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C(C)(C)C)C)C)C2C1)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2551148.png)

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)

![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)